N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide
CAS No.: 81041-92-1
Cat. No.: VC21143825
Molecular Formula: C6H10N4O
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81041-92-1 |
|---|---|
| Molecular Formula | C6H10N4O |
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | N,N-dimethyl-2-(1,2,4-triazol-1-yl)acetamide |
| Standard InChI | InChI=1S/C6H10N4O/c1-9(2)6(11)3-10-5-7-4-8-10/h4-5H,3H2,1-2H3 |
| Standard InChI Key | PEIGUBGJPQFXLD-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)CN1C=NC=N1 |
| Canonical SMILES | CN(C)C(=O)CN1C=NC=N1 |
Introduction
Chemical Identity and Properties
Basic Information
N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide is characterized by the following identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 81041-92-1 |
| Molecular Formula | C₆H₁₀N₄O |
| Molecular Weight | 154.17 g/mol |
| Exact Mass | 154.08546096 |
| InChI | InChI=1S/C6H10N4O/c1-9(2)6(11)3-10-5-7-4-8-10/h4-5H,3H2,1-2H3 |
| InChI Key | PEIGUBGJPQFXLD-UHFFFAOYSA-N |
The compound consists of a 1,2,4-triazole ring with an N-substituted acetamide group where the nitrogen atom bears two methyl groups . This structural arrangement gives the compound its unique chemical and biological properties.
Structural Features
N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide contains a five-membered 1,2,4-triazole heterocyclic ring system that is characterized by three nitrogen atoms at positions 1, 2, and 4 of the ring . The triazole ring exhibits sp² hybridization and has an N-substituted acetamide group at position 1, where the nitrogen of the acetamide is further substituted with two methyl groups .
The compound's structural arrangement can be visualized as follows:
-
1,2,4-triazole core (five-membered ring with three nitrogens)
-
Methylene (-CH₂-) linker connecting the triazole to the amide
-
Dimethylated amide group (N,N-dimethylacetamide moiety)
This specific arrangement contributes significantly to the compound's reactivity patterns and biological activity profile.
Synthesis Methods
General Approaches to 1,2,4-Triazole Synthesis
The synthesis of 1,2,4-triazole derivatives, including N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide, can be accomplished through various synthetic routes:
Cyclization of Hydrazine Derivatives
One common approach involves the cyclization of hydrazine derivatives. For example, 1,2,4-triazoles can be prepared through the reaction of formamide and hydrazines under microwave irradiation without requiring a catalyst .
Copper-Catalyzed Synthesis
1,3-disubstituted-1,2,4-triazoles can be synthesized by reacting amidine and trialkyl amines with K₃PO₄ as a base in the presence of a copper (II) catalyst . Similarly, 1,5-disubstituted-1,2,4-triazoles can be prepared using copper (II) as a catalyst, providing a regioselective method with wide substrate compatibility and high yields .
Iodine-Mediated Synthesis
An environmentally friendly approach involves I₂-mediated oxidative N-S and C-N bond formations for synthesizing novel 1,2,4-triazoles from isothiocyanates . Additionally, 1,2,4-triazoles can be synthesized from aliphatic amines and hydrazones using a cascade C-H functionalization and oxidative aromatization sequence under iodine catalysis .
N-Alkylation and Functionalization
The specific synthesis of N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide likely involves N-alkylation of the 1,2,4-triazole ring. When sodium methoxide in methanol is used as the base, 1,2,4-triazole can be alkylated at the N1 position .
For the preparation of the acetamide portion, the reaction would typically involve the coupling of N-alkylated 1,2,4-triazole with N,N-dimethylacetamide derivatives. This may be achieved through nucleophilic substitution reactions under appropriate conditions.
Biological and Pharmacological Activities
General Triazole Biological Activity
1,2,4-triazole derivatives, including compounds related to N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide, have demonstrated numerous biological activities:
Anticancer Properties
Mercapto-substituted 1,2,4-triazoles play an important role in chemopreventive and chemotherapeutic effects on cancer . Research has shown that certain 1,2,4-triazole derivatives exhibit anticancer activity against liver cancer, particularly the HepG2 cell line .
Antimicrobial Activities
1,2,4-triazoles have attracted significant attention in medicinal and pharmaceutical fields due to their various biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, antitubercular, analgesic, antibacterial, and anti-HIV properties .
Antifungal Properties
Several commercially available drugs containing the 1,2,4-triazole moiety, such as fluconazole, demonstrate significant antifungal activity . The 1,2,4-triazole scaffold is a key feature in many antifungal agents.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor in biological systems. This inhibitory activity may contribute to its possible therapeutic applications.
Antimicrobial Properties
Like other 1,2,4-triazole derivatives, N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide has been explored for potential therapeutic properties, including antifungal and antibacterial activities.
Mode of Action and Pharmacological Mechanisms
Target Interactions
N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide and similar 1,2,4-triazole derivatives interact with their biological targets through specific mechanisms:
Hydrogen Bonding
The compound can form hydrogen bonds with different targets, which improves its pharmacokinetic properties. This hydrogen bonding capability is crucial for its interaction with biological receptors and enzymes.
Enzyme Inhibition Pathways
1,2,4-triazole derivatives can inhibit the biosynthesis of certain plant hormones and may interfere with specific enzymatic pathways in microorganisms and cancer cells. This inhibitory activity forms the basis for many of their biological effects.
Research Applications
Chemical Synthesis Applications
N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide serves as a valuable building block for the synthesis of more complex molecules in chemical research. Its structural features make it suitable for various chemical transformations and derivatizations.
Agricultural Applications
1,2,4-triazole derivatives, including compounds similar to N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide, have applications in agriculture . They can serve as herbicides, fungicides, and plant growth regulators.
Material Science Applications
Beyond biological applications, 1,2,4-triazole compounds have gained prominence in material science:
Energetic Materials
1,2,4-triazoles are used in the development of energetic materials due to their exceptional properties such as thermal stability and coordination ability .
Functional Materials
These compounds play a significant role in the development of functional materials for sensors, catalysis, and energy storage . Their unique electronic properties make them suitable for these applications.
Catalysis
N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide is utilized in the development of new materials and as a catalyst in various chemical reactions. The triazole ring provides specific coordination sites that can be exploited in catalytic systems.
Similar Compounds and Structural Analogs
Structural Relatives
Several compounds structurally related to N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide have been synthesized and studied:
| Compound | Structural Difference |
|---|---|
| N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)ethylamine | Contains an amine instead of amide |
| N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)propionamide | Additional methyl group in the linker |
| N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)butyramide | Extended carbon chain in the linker |
These structural analogs may exhibit similar properties but with subtle differences in biological activity and chemical reactivity.
Deuterated Analog
A deuterated version of the compound, N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide-d6, has been synthesized for specific analytical and research applications . This compound has six deuterium atoms replacing hydrogens, typically on the methyl groups and potentially on the methylene linker. It has applications as a labelled analogue in the preparation of herbicides and analytical standards .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume